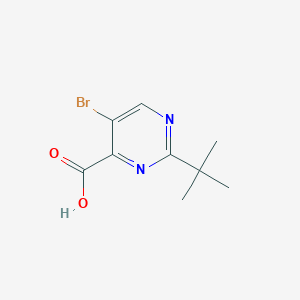

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the family of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific structure of this compound includes a bromine atom and a tert-butyl group attached to the pyrimidine ring, as well as a carboxylic acid functional group.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are closely related to the target compound, has been developed. This method involves a selective Sandmeyer reaction and provides a versatile synthesis pathway for related pyrimidine compounds .

Molecular Structure Analysis

Pyrimidine derivatives can form complex structures with transition metals. For example, 5-(3-(N-tert-Butyl-N-aminoxyl)phenyl)pyrimidine forms isostructural cyclic dimers with transition metal dications, exhibiting interesting magnetic properties due to the interactions between the metal ions and the pyrimidine ligands . Another related compound, 5-[4-(N-tert-butyl-N-aminoxyl)phenyl]pyrimidine, forms a 1-D ladder polymer complex with Co(hfac)2, which also displays unique magnetic behavior .

Chemical Reactions Analysis

Pyrimidine carboxylic acids can undergo condensation reactions with other compounds, such as 3-(2-bromoacetyl)coumarins, leading to the formation of complex heterocyclic systems containing a bridgehead nitrogen atom . Additionally, pyrimidine derivatives can be transformed into other heterocyclic structures, such as pyrido[4,3-d]pyrimidines, through reactions with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have been studied for their antiviral activity, which is influenced by the nature of the substituent at the 5-position of the pyrimidine ring . These properties are crucial for the potential therapeutic applications of such compounds.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization of Pyrimidine Derivatives

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis and functionalization of pyrimidine compounds. For instance, Schlosser, Lefebvre, and Ondi (2006) demonstrated the use of related pyrimidine species in producing high yields of carboxylic acids through halogen/metal permutation followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006). Similarly, Litvinchuk et al. (2021) developed an efficient synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, revealing the versatility of pyrimidine derivatives in synthesizing polyfunctional compounds (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Role in Electro-Organic Synthesis

The electrochemical properties of pyrimidine derivatives, including those related to 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid, are significant in electro-organic synthesis. Nematollahi and Goodarzi (2001) investigated the electrochemical oxidation of 4-tert-butylcatechol in the presence of pyrimidine derivatives, highlighting their role in electro-organic reactions (Nematollahi & Goodarzi, 2001).

Development of Supramolecular Structures

The ability of pyrimidine derivatives to form complex supramolecular structures is another area of interest. Rajam et al. (2018) explored the design of cocrystals involving pyrimidine with various carboxylic acids, demonstrating the potential of pyrimidine derivatives in creating diverse molecular architectures (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s worth noting that many pyrimidine derivatives are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s known that pyrimidine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound can undergo oxidative addition with electrophilic organic groups, forming new bonds .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biochemical processes, depending on their specific targets .

Result of Action

The effects would largely depend on the compound’s specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

5-bromo-2-tert-butylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-9(2,3)8-11-4-5(10)6(12-8)7(13)14/h4H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCWSAPYKRVEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482790 | |

| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |

CAS RN |

59950-52-6 | |

| Record name | 5-Bromo-2-(1,1-dimethylethyl)-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59950-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(tert-butyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)